1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
Overview
Description
Mechanism of Action
Target of Action
1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, also known as β-D-ribofuranose 1-acetate 2,3,5-tribenzoate, is primarily used in the synthesis of nucleosides . Nucleosides are the building blocks of DNA and RNA, playing a crucial role in numerous biological processes.
Mode of Action
The compound is used as a starting material in the formation of artificial nucleotides . It is reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction . The resulting product is then deprotected by an acid or base to form a pure artificial nucleotide .
Result of Action
The primary result of the action of this compound is the production of artificial nucleotides . These nucleotides can be incorporated into DNA or RNA strands, potentially influencing the function of these molecules.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the temperature and pH conditions can affect the efficiency of the silyl-Hilbert–Johnson reaction . Additionally, the stability of the compound and the resulting nucleosides can be affected by factors such as light, heat, and pH.
Biochemical Analysis
Biochemical Properties
1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is used in the synthesis of anti-tumor drugs such as Azacitidine and Selenazofurin, nucleoside antibiotics Toyocamycin, and 2-chloro-N6-methyl adenosine used as vasodilators or hypotensive and/or anticoagulant drugs
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction and deprotection by an acid or base to form a pure artificial nucleotide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of levofloxacin Q-acid typically involves the use of tetrafluorobenzoic acid as a raw material. The process includes several steps such as the addition of a solvent to the crude compound, followed by the dropwise addition of L-aminopropanol. The reaction mixture is then maintained at a specific temperature to ensure complete conversion. After cyclization, N-methylpiperazine is added and the reaction is carried out at elevated temperatures. The final product is obtained by adjusting the pH and extracting the desired compound .
Industrial Production Methods: Industrial production of levofloxacin Q-acid involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: Levofloxacin Q-acid undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or to create derivatives for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of levofloxacin Q-acid include oxidizing agents, reducing agents, and various solvents. The reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of levofloxacin Q-acid include various derivatives with enhanced antibacterial activity. These derivatives are often tested for their efficacy against different bacterial strains to determine their potential as new antibiotics .
Scientific Research Applications
Levofloxacin Q-acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various fluoroquinolone derivatives. In biology and medicine, it is studied for its antibacterial properties and potential use in treating bacterial infections. In industry, it is used in the production of antibiotics and other pharmaceutical products .
Comparison with Similar Compounds
Levofloxacin Q-acid is unique among fluoroquinolones due to its specific chemical structure, which provides enhanced antibacterial activity and reduced side effects. Similar compounds include ofloxacin, ciprofloxacin, and moxifloxacin. Compared to these compounds, levofloxacin Q-acid has a broader spectrum of activity and is more effective against certain bacterial strains .
Conclusion
Levofloxacin Q-acid is a valuable compound in the field of antibiotics, with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and mechanism of action make it a potent antibacterial agent, and ongoing research continues to explore its full potential.
Properties
IUPAC Name |
[(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O6/c1-21(29)33-28-27(32-19-24-15-9-4-10-16-24)26(31-18-23-13-7-3-8-14-23)25(34-28)20-30-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3/t25-,26-,27-,28?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWPSDGLXXKBKZ-STQJPMTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556349 | |
Record name | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58381-23-0 | |
Record name | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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